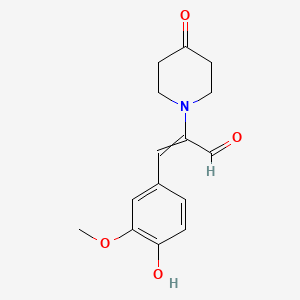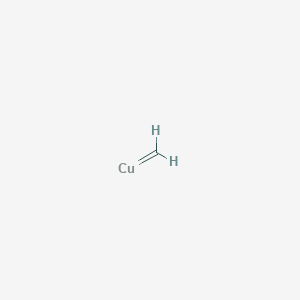
Methylidenecopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidenecopper is an organocopper compound with the chemical formula CuCH₂ It is a highly reactive species that plays a significant role in organometallic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive this compound intermediate.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Methylidenecopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: this compound can participate in substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Elemental copper.
Substitution: Various organocopper compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Methylidenecopper has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: this compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) chloride (CuCl): A common precursor in the synthesis of methylidenecopper.
Copper(II) oxide (CuO): A product of the oxidation of this compound.
Organocopper compounds: Various organocopper compounds share similar reactivity and applications.
Uniqueness
This compound is unique due to its highly reactive nature and its ability to form strong carbon-copper bonds. This reactivity makes it a valuable intermediate in organic synthesis and catalysis, distinguishing it from other copper compounds that may be more stable but less reactive.
Eigenschaften
CAS-Nummer |
108295-75-6 |
|---|---|
Molekularformel |
CH2Cu |
Molekulargewicht |
77.57 g/mol |
IUPAC-Name |
methylidenecopper |
InChI |
InChI=1S/CH2.Cu/h1H2; |
InChI-Schlüssel |
CLKUPZYLSZLSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


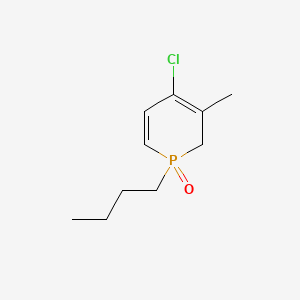
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
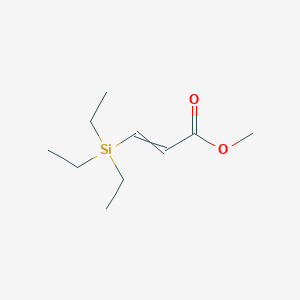

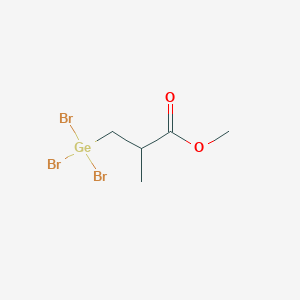
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
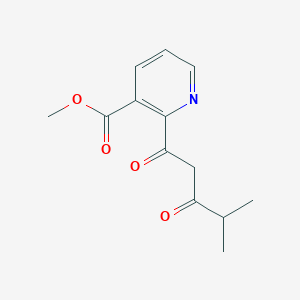
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
